(S)-2-Acetamido-6-aminohexanamide hydrochloride (S)-2-Acetamido-6-aminohexanamide hydrochloride A lysine analog used in the preparation of selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF.

Brand Name: Vulcanchem
CAS No.: 104584-11-4
VCID: VC0556372
InChI: InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1
SMILES: CC(=O)NC(CCCCN)C(=O)N.Cl
Molecular Formula: C8H18ClN3O2
Molecular Weight: 223.7

(S)-2-Acetamido-6-aminohexanamide hydrochloride

CAS No.: 104584-11-4

Cat. No.: VC0556372

Molecular Formula: C8H18ClN3O2

Molecular Weight: 223.7

* For research use only. Not for human or veterinary use.

(S)-2-Acetamido-6-aminohexanamide hydrochloride - 104584-11-4

Specification

CAS No. 104584-11-4
Molecular Formula C8H18ClN3O2
Molecular Weight 223.7
IUPAC Name (2S)-2-acetamido-6-aminohexanamide;hydrochloride
Standard InChI InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1
Standard InChI Key LPMFSHANWDFTBS-FJXQXJEOSA-N
SMILES CC(=O)NC(CCCCN)C(=O)N.Cl
Canonical SMILES CC(=O)NC(CCCCN)C(=O)N.Cl

Introduction

Chemical Identity and Structure

Basic Chemical Information

(S)-2-Acetamido-6-aminohexanamide hydrochloride, also known as (S)-2-AHA, is a synthetic lysine analog with the molecular formula C8H18ClN3O2 and a molecular weight of 223.70 g/mol . The compound contains one defined stereocenter, specifically at the 2-position with an S configuration . It is classified as an amide derivative of lysine, featuring both an acetamido group and an amino group.

Table 1: Basic Chemical Information of (S)-2-Acetamido-6-aminohexanamide hydrochloride

ParameterValue
CAS Number104584-11-4
Molecular FormulaC8H18ClN3O2
Molecular Weight223.70 g/mol
IUPAC Name(2S)-2-acetamido-6-aminohexanamide;hydrochloride
Parent Compound(S)-2-Acetamido-6-aminohexanamide (CID 7021885)

Structural Features

The structure of (S)-2-Acetamido-6-aminohexanamide hydrochloride contains several key functional groups that contribute to its biochemical properties. The compound features an acetamido group at the 2-position, an aminohexanamide backbone, and exists as a hydrochloride salt . The S-configuration at the stereocenter is crucial for its biological activity, particularly in mimicking the behavior of lysine in various biochemical processes.

Nomenclature and Identifiers

The compound is registered under multiple names and identifiers in various chemical databases. Its standard IUPAC name is (2S)-2-acetamido-6-aminohexanamide;hydrochloride, though it is also commonly referred to as N2-acetyl-L-lysinamide hydrochloride in biochemical contexts . The unique InChIKey identifier LPMFSHANWDFTBS-FJXQXJEOSA-N allows for unambiguous identification across chemical databases .

Physical and Chemical Properties

Structural Properties

(S)-2-Acetamido-6-aminohexanamide hydrochloride possesses specific structural characteristics that influence its behavior in chemical and biological systems. These properties are essential for understanding its interactions with various biochemical targets.

Table 2: Structural Properties of (S)-2-Acetamido-6-aminohexanamide hydrochloride

PropertyValue
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count3
Rotatable Bond Count6
Heavy Atom Count14
Defined Atom Stereocenter Count1
Covalently-Bonded Unit Count2

These structural features enable the compound to form specific interactions with biological macromolecules, particularly proteins involved in histone modification processes .

Physical Properties

The physical properties of (S)-2-Acetamido-6-aminohexanamide hydrochloride determine its behavior in various experimental conditions and its potential for pharmaceutical applications.

Table 3: Physical Properties of (S)-2-Acetamido-6-aminohexanamide hydrochloride

PropertyValue
Molecular Weight223.70 g/mol
Exact Mass223.1087545 Da
Monoisotopic Mass223.1087545 Da
Topological Polar Surface Area98.2 Ų
Complexity182
Formal Charge0

The moderate molecular weight and topological polar surface area suggest potential for good bioavailability, an important consideration for compounds intended for therapeutic applications .

Synthesis Methods

General Synthetic Approaches

The synthesis of (S)-2-Acetamido-6-aminohexanamide hydrochloride typically involves the transformation of simpler amino acids or carbohydrate derivatives. One common approach includes the conversion of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose.

Stereoselective Synthesis

The stereoselective synthesis of (S)-2-Acetamido-6-aminohexanamide hydrochloride is crucial for maintaining its biological activity. This typically involves starting with L-lysine or other chiral starting materials to ensure the correct S-configuration at the 2-position. Various protecting group strategies are employed to selectively modify the different amino and carboxyl functionalities during the synthesis process.

Applications in Biochemical Research

Role in Histone Modification Studies

(S)-2-Acetamido-6-aminohexanamide hydrochloride has significant applications in research related to histone modifications, particularly acetylation processes. The compound serves as a valuable tool for studying histone acetyltransferases (HATs) and their role in gene expression regulation.

Inhibition of Histone Acetyltransferases

One of the most notable applications of (S)-2-Acetamido-6-aminohexanamide hydrochloride is in the synthesis of selective inhibitors for histone acetyltransferases, including important enzymes like p300 and PCAF (p300/CBP-associated factor). As a lysine analog, it can interfere with the normal acetylation processes carried out by these enzymes, providing researchers with tools to better understand histone acetylation pathways.

Biochemical Pathway Studies

The structural similarity between (S)-2-Acetamido-6-aminohexanamide hydrochloride and lysine enables researchers to use this compound to probe biochemical pathways where lysine plays a crucial role. By introducing this analog into biological systems, researchers can observe how modifications to the lysine structure affect various cellular processes.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of (S)-2-Acetamido-6-aminohexanamide hydrochloride typically involves various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help confirm the structure and purity of the synthesized compound .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and other chromatographic techniques are commonly employed to assess the purity of (S)-2-Acetamido-6-aminohexanamide hydrochloride preparations. These methods are crucial for ensuring the quality of the compound for research applications .

Structure-Activity Relationships

Lysine Mimicry

The structural features of (S)-2-Acetamido-6-aminohexanamide hydrochloride enable it to mimic lysine in biological systems. The primary amine group at the 6-position is particularly important for this activity, as it replicates the ε-amino group of lysine that is typically targeted for acetylation by histone acetyltransferases .

Modifications for Enhanced Activity

Various structural modifications of (S)-2-Acetamido-6-aminohexanamide hydrochloride have been explored to enhance its specificity and potency in targeting particular histone acetyltransferases. These modifications often focus on altering the side chain length, the amide functionality, or introducing additional functional groups that can form specific interactions with target enzymes.

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